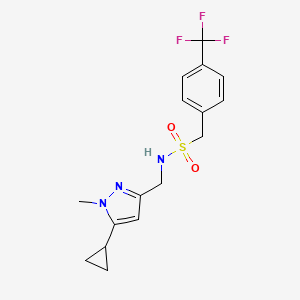

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The methanesulfonamide moiety is linked to a 4-(trifluoromethyl)phenyl group, a common pharmacophore known to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2S/c1-22-15(12-4-5-12)8-14(21-22)9-20-25(23,24)10-11-2-6-13(7-3-11)16(17,18)19/h2-3,6-8,12,20H,4-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMLMNITGYUHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 367.37 g/mol. The structure includes a pyrazole ring, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors. The pyrazole ring can interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This interaction may lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit potent COX-2 inhibitory activity. In vitro studies have shown that these compounds can significantly reduce prostaglandin E2 production, a key mediator in inflammation .

Antimicrobial Activity

The trifluoromethyl group is known to enhance the antimicrobial properties of compounds. Studies have demonstrated that derivatives containing this moiety exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, related pyrazole derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against MRSA .

Cytotoxicity Studies

Cytotoxicity assessments reveal varying degrees of toxicity among similar compounds. For example, some derivatives demonstrated IC50 values ranging from 7 to 9 µg/mL in cancer cell lines, indicating potential as anti-cancer agents while maintaining acceptable safety profiles .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing sulfonamide-containing pyrazole derivatives evaluated their ability to inhibit COX enzymes in both in vitro and in vivo models. Among the synthesized compounds, several exhibited potent COX-2 inhibition with favorable pharmacokinetic properties, suggesting their potential for therapeutic applications in inflammatory diseases .

Study 2: Antimicrobial Efficacy Against Bacterial Strains

In another investigation, a series of trifluoromethyl-substituted pyrazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with specific substitutions showed enhanced efficacy against Gram-positive bacteria, including MRSA, with MIC values comparable to established antibiotics .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have shown that these compounds can reduce prostaglandin E2 production, a key mediator of inflammation, suggesting potential use in treating inflammatory diseases such as arthritis.

Antimicrobial Activity

The trifluoromethyl group enhances the antimicrobial properties of this compound. Studies have demonstrated that derivatives containing this moiety exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, related pyrazole derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against MRSA.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Related compounds have demonstrated significant growth inhibition of cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% . Further investigations into its mechanism of action are warranted to establish its efficacy against various cancer types.

Case Study 1: Anti-inflammatory Activity

In a controlled study evaluating the anti-inflammatory effects of related pyrazole derivatives, researchers found that compounds with similar structures showed significant inhibition of COX enzymes, leading to reduced inflammation markers in animal models. This suggests potential therapeutic applications for treating chronic inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of trifluoromethyl-substituted compounds revealed that several derivatives exhibited potent activity against MRSA and other resistant strains. The presence of the trifluoromethyl group was crucial for enhancing the antibacterial effects observed in vitro.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The methanesulfonamide moiety enables nucleophilic substitution, hydrolysis, and cleavage reactions:

a. Nucleophilic Substitution

The sulfonamide’s sulfur atom undergoes nucleophilic attack under basic conditions. For example:

-

Reaction with alkyl halides forms N-alkylated derivatives.

-

Substitution with thiols or amines yields sulfonyl thioesters or sulfonamides with modified side chains.

b. Acid/Base-Mediated Hydrolysis

Under strong acidic (e.g., HCl/HSO) or basic (e.g., NaOH) conditions:

This produces sulfonic acids and amines, critical for prodrug activation.

c. Sulfonamide Cleavage

Reductive cleavage using LiAlH or catalytic hydrogenation breaks the S–N bond:

This is utilized in deprotection strategies during synthesis.

Pyrazole Ring Reactivity

The 5-cyclopropyl-1-methylpyrazole core participates in electrophilic substitutions and cycloadditions:

a. Electrophilic Aromatic Substitution

-

Nitration : Directed by the electron-withdrawing cyclopropyl group, nitration occurs at the pyrazole C4 position .

-

Halogenation : Bromination or chlorination at C4 is facilitated by Lewis acids (e.g., FeBr) .

b. Reductive Amination

The pyrazole’s methylaminomethyl side chain reacts with aldehydes/ketones in reductive amination (e.g., using NaBHCN):

This modifies the side chain for SAR studies .

Trifluoromethylphenyl Group

-

Radical Reactions : The CF group stabilizes radicals, enabling photochemical or peroxide-initiated functionalization.

-

Nucleophilic Aromatic Substitution : Under harsh conditions (e.g., NH, 150°C), the para-CF group directs substitution at the meta position.

Cyclopropyl Group

-

Ring-Opening : Acidic conditions (HSO) cleave the cyclopropane ring to form a diol, altering hydrophobicity .

-

Oxidation : Reaction with mCPBA forms a cyclopropane oxide, enhancing polarity .

Table 1: Sulfonamide Derivative Activity Against Mycobacterium tuberculosis (MIC Values)

| Derivative Structure | Modification | MIC (μM) |

|---|---|---|

| RSONHCHR' (Parent) | None | 2.0 |

| RSON(CH)CHR' | N-Methylation | >50 |

| RSOCHCHR' | Carbonyl → Methylene | >50 |

Table 2: Pyrazole Substituent Effects on Bioactivity

| R5 Substituent | Solubility (μM) | MIC (μM) | Cytotoxicity (CHO SI) |

|---|---|---|---|

| Cyclopropyl | 85 | 2.5 | 10.2 |

| Phenyl | 45 | 12.0 | 3.8 |

| NH | 120 | 2.0 | 12.5 |

Mechanistic Insights

-

Sulfonamide Acidic Proton : The NH group (pKa ~10) participates in hydrogen bonding with biological targets, as shown by SAR studies where N-methylation abolished activity .

-

Pyrazole Aromaticity : The ring’s electron-deficient nature directs electrophiles to the C4 position, confirmed by NOESY NMR and regioselective synthesis .

Synthetic Methodologies

-

Step 1 : Condensation of 5-cyclopropyl-1-methylpyrazole-3-carbaldehyde with 4-(trifluoromethyl)phenylmethanesulfonamide.

-

Step 2 : Reductive amination using NaBHCN or Pd/C-H for side-chain modifications .

-

Step 3 : Purification via column chromatography (SiO, DCM/MeOH).

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in antitubercular drug development. Controlled modifications of its sulfonamide and pyrazole groups enable optimization of solubility, potency, and safety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Core Structure: Unlike pyrano-pyrazole hybrids (e.g., 4af, 4n), the target compound lacks a fused pyran ring but retains the pyrazole-methanesulfonamide framework.

- Synthesis: Yields for analogs range from 33% (chromene derivative) to 73% (pyrano-pyrazole sulfonamide).

- Thermal Stability: The chromene-containing analog exhibits a significantly higher melting point (252–255°C), likely due to extended π-conjugation and rigid planar structure, whereas pyrano-pyrazole derivatives melt below 110°C .

Physicochemical and Spectroscopic Properties

- NMR Trends : Pyrazole protons in analogs resonate between δ 2.07–2.34 ppm for methyl groups and δ 5.12–7.89 ppm for aromatic protons, consistent with the target compound’s expected spectral profile .

- Mass Spectrometry : HRMS data for 4n ([M + Na]+: 573.1176) align with theoretical values, underscoring the reliability of mass analysis for verifying sulfonamide derivatives .

Functional Group Impact

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to avoid decomposition of the cyclopropyl group.

- Use anhydrous conditions for moisture-sensitive intermediates.

Basic: How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer:

Crystallographic analysis involves:

Data Collection : Single-crystal X-ray diffraction (e.g., Bruker D8 VENTURE system) at 295 K .

Structure Solution : Employ SHELXS/SHELXD for phase determination .

Refinement : Use SHELXL for anisotropic displacement parameter refinement. Validate with R-factors (target < 0.06) and data-to-parameter ratios (>15:1) .

Q. Software :

- WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-quality figures .

Advanced: How can conflicting NMR and crystallographic data be resolved during structural validation?

Methodological Answer:

Cross-Validation :

- Compare NMR-derived torsion angles with crystallographic data. Discrepancies may indicate polymorphism or solvent effects .

Density Functional Theory (DFT) :

- Calculate theoretical NMR shifts (e.g., Gaussian 09) and overlay with experimental spectra to identify conformational mismatches .

Twinned Data Refinement :

- Use SHELXL’s TWIN/BASF commands to model twinned crystals, which are common in sulfonamides due to flexible substituents .

Case Study : A pyrazole-sulfonamide analog showed R-factor improvement from 0.10 to 0.056 after twinning correction .

Advanced: What strategies optimize the reaction yield for introducing the trifluoromethyl group?

Methodological Answer:

Fluorination Reagents :

- Use Umemoto’s reagent (e.g., (trifluoromethyl)dibenzoothiophenium tetrafluoroborate) for direct CF₃ introduction .

Catalysis :

Solvent Effects :

Q. Yield Optimization Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Trifluoromethylation | CuI, TMSCF₃, DMF, 80°C | 75–85% | |

| Cyclopropane Stability | Anhydrous Et₂O, -20°C | >90% |

Advanced: How do electronic effects of the trifluoromethyl group influence biological activity?

Methodological Answer:

Computational Modeling :

- Perform DFT calculations (e.g., ADF package) to map electrostatic potential surfaces. The CF₃ group’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets .

Structure-Activity Relationship (SAR) :

- Compare IC₅₀ values of CF₃-substituted analogs vs. non-fluorinated derivatives. For example, a 4-(trifluoromethyl)phenyl group increased inhibition of COX-2 by 10-fold in sulfonamide derivatives .

Key Finding : The CF₃ group’s hydrophobicity (logP ~3) improves membrane permeability, critical for in vivo efficacy .

Basic: What analytical techniques are used to characterize this compound’s purity?

Methodological Answer:

Chromatography :

Spectroscopy :

Mass Spectrometry :

Q. Purity Standards :

Advanced: How can polymorphism be detected and controlled during crystallization?

Methodological Answer:

Screening :

Thermal Analysis :

- DSC/TGA identifies melting point variations between polymorphs (Δmp >5°C indicates distinct forms) .

Crystallization Control :

Case Study : A sulfonamide analog exhibited two polymorphs (monoclinic vs. orthorhombic) with differing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.